1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one
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Overview
Description
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one is a chemical compound with the molecular formula C7H7BrClN3O and a molecular weight of 264.51 g/mol . It is characterized by the presence of a bromine and chlorine atom attached to a pyrazine ring, which is further connected to a propanone group through an amino linkage.
Preparation Methods
The synthesis of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one typically involves the reaction of 5-bromo-3-chloropyrazin-2-amine with a suitable propanone derivative under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing the reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one can be compared with similar compounds such as:
5-Bromo-3-chloropyrazin-2-amine: Shares the pyrazine ring with bromine and chlorine substitutions but lacks the propanone group.
Bupropion Hydrobromide: Contains a similar propanone group but differs in the aromatic ring structure and substitutions. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
1-((5-Bromo-3-chloropyrazin-2-yl)amino)propan-2-one, with CAS number 615535-00-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H7BrClN3O
- Molecular Weight : 264.51 g/mol
- Structural Features : The compound features a pyrazine ring substituted with bromine and chlorine, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study demonstrated that derivatives of chloropyrazine showed inhibitory effects against various bacterial strains, suggesting a potential mechanism involving disruption of bacterial cell wall synthesis or function .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activities:
- Mechanism of Action : The presence of halogen substituents (bromine and chlorine) may enhance the lipophilicity of the molecule, facilitating its interaction with cellular membranes and leading to apoptosis in cancer cells .
- Research Findings : In vitro studies have shown that similar compounds can induce cell cycle arrest and apoptosis in human cancer cell lines, possibly through the modulation of key signaling pathways such as p53 and MAPK .
Enzyme Inhibition
This compound may act as an enzyme inhibitor:
- Target Enzymes : Studies suggest that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell wall synthesis | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Inhibition of CDKs |
Case Studies
- Antimicrobial Study : A series of experiments were conducted to evaluate the antimicrobial efficacy of various chlorinated pyrazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth, particularly against Gram-positive bacteria.
- Anticancer Research : A study focused on the effects of chloropyrazine derivatives on human breast cancer cells found that these compounds could effectively inhibit cell proliferation and induce programmed cell death through mitochondrial pathways.
Properties
Molecular Formula |
C7H7BrClN3O |
---|---|
Molecular Weight |
264.51 g/mol |
IUPAC Name |
1-[(5-bromo-3-chloropyrazin-2-yl)amino]propan-2-one |
InChI |
InChI=1S/C7H7BrClN3O/c1-4(13)2-10-7-6(9)12-5(8)3-11-7/h3H,2H2,1H3,(H,10,11) |
InChI Key |
VWXSWKBSZWBEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=NC=C(N=C1Cl)Br |
Origin of Product |
United States |
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